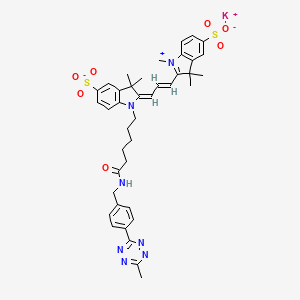
Sulfo-CY3 tetrazine (potassium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfo-CY3 tetrazine (potassium) is a derivative of sulfo-Cyanine3, a fluorescent dye. This compound contains a methyltetrazine moiety, which allows it to participate in click chemistry reactions, specifically the inverse electron demand Diels-Alder reaction (iEDDA) with trans-cyclooctene (TCO) groups . This property makes it highly valuable for labeling and imaging applications in biological and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulfo-CY3 tetrazine (potassium) is synthesized through a series of chemical reactions involving the introduction of a tetrazine group into the sulfo-Cyanine3 structure. The synthesis typically involves the following steps:
Formation of the Cyanine Dye Backbone: The initial step involves the synthesis of the cyanine dye backbone, which includes the formation of the polymethine chain and the attachment of sulfonate groups to enhance water solubility.
Introduction of the Tetrazine Group: The tetrazine group is introduced through a reaction with a suitable tetrazine precursor, such as a hydrazine derivative.
Industrial Production Methods
Industrial production of sulfo-CY3 tetrazine (potassium) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, precise control of reaction parameters, and efficient purification techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfo-CY3 tetrazine (potassium) primarily undergoes click chemistry reactions, specifically the inverse electron demand Diels-Alder reaction (iEDDA). This reaction involves the tetrazine group reacting with strained alkenes or alkynes, such as trans-cyclooctene (TCO), to form stable adducts .
Common Reagents and Conditions
Reagents: Trans-cyclooctene (TCO) or other strained alkenes/alkynes.
Conditions: The iEDDA reaction typically occurs under mild conditions, often at room temperature and physiological pH.
Major Products
The major products of the iEDDA reaction are stable adducts formed between the tetrazine group of sulfo-CY3 tetrazine (potassium) and the TCO group. These adducts are often used for labeling and imaging purposes in various research applications .
Applications De Recherche Scientifique
Sulfo-CY3 tetrazine (potassium) has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed for labeling and imaging of biomolecules, such as proteins and nucleic acids, in live cells and tissues.
Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.
Industry: Applied in the development of fluorescent probes and sensors for various analytical applications.
Mécanisme D'action
The mechanism of action of sulfo-CY3 tetrazine (potassium) involves its participation in the inverse electron demand Diels-Alder reaction (iEDDA). The tetrazine group reacts with strained alkenes or alkynes, such as trans-cyclooctene (TCO), to form stable adducts. This reaction is highly specific and rapid, making it ideal for labeling and imaging applications. The fluorescence properties of the sulfo-Cyanine3 moiety are retained, allowing for the visualization of the labeled molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfo-Cy5 Tetrazine: Another sulfo-Cyanine derivative with a longer wavelength emission, used for similar labeling and imaging applications.
Sulfo-Cy7 Tetrazine: A sulfo-Cyanine derivative with an even longer wavelength emission, providing deeper tissue penetration for imaging applications.
Uniqueness
Sulfo-CY3 tetrazine (potassium) is unique due to its specific excitation and emission wavelengths (Ex=548 nm, Em=563 nm), which make it suitable for applications requiring green fluorescence. Its high water solubility and rapid reaction kinetics with TCO groups further enhance its utility in various research fields .
Propriétés
Formule moléculaire |
C40H44KN7O7S2 |
|---|---|
Poids moléculaire |
838.1 g/mol |
Nom IUPAC |
potassium;(2E)-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate |
InChI |
InChI=1S/C40H45N7O7S2.K/c1-26-42-44-38(45-43-26)28-16-14-27(15-17-28)25-41-37(48)13-8-7-9-22-47-34-21-19-30(56(52,53)54)24-32(34)40(4,5)36(47)12-10-11-35-39(2,3)31-23-29(55(49,50)51)18-20-33(31)46(35)6;/h10-12,14-21,23-24H,7-9,13,22,25H2,1-6H3,(H2-,41,48,49,50,51,52,53,54);/q;+1/p-1 |
Clé InChI |
MOTFTOHZJPRDSY-UHFFFAOYSA-M |
SMILES isomérique |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN\3C4=C(C=C(C=C4)S(=O)(=O)[O-])C(/C3=C\C=C\C5=[N+](C6=C(C5(C)C)C=C(C=C6)S(=O)(=O)[O-])C)(C)C.[K+] |
SMILES canonique |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN3C4=C(C=C(C=C4)S(=O)(=O)[O-])C(C3=CC=CC5=[N+](C6=C(C5(C)C)C=C(C=C6)S(=O)(=O)[O-])C)(C)C.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethenylpyrimidin-2-one](/img/structure/B12400179.png)
![[4-[hydroxy-[(1S,2S,3R,4S,5S,6R)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octoxyphenyl]methyl N-quinolin-6-ylcarbamate](/img/structure/B12400181.png)


![Tetrasodium;[5-hydroxy-8-[5-[5-hydroxy-7-[oxido(oxidooxy)phosphoryl]oxy-4-oxochromen-2-yl]-2-methoxyphenyl]-2-(4-methoxyphenyl)-4-oxochromen-7-yl] phosphate](/img/structure/B12400212.png)




![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12400241.png)
methylsulfanyl]butanoic acid](/img/structure/B12400242.png)
